4-methoxy-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
4-methoxy-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Application
A study highlights the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, making them highly effective for Type II photodynamic therapy mechanisms. Their remarkable potential for cancer treatment is noted due to their good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancement
Research on SB-399885, a potent, selective 5-HT6 receptor antagonist, demonstrates its cognitive enhancing properties in aged rat models. This compound exhibits a strong affinity for 5-HT6 receptors and is a competitive antagonist with promising pharmacokinetic-pharmacodynamic correlation. It significantly reversed scopolamine-induced deficits and improved spatial learning and memory recall in aged rats, suggesting potential therapeutic utility for cognitive deficits related conditions (Hirst et al., 2006).
Anti-HIV and Antifungal Activity
A series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and screened for their anti-HIV and antifungal activities. Some of the compounds showed promising results, indicating their potential for further drug development (Zareef et al., 2007).
Antimicrobial Activity
Studies on arylazopyrazole pyrimidone clubbed heterocyclic compounds containing the sulfonamide moiety reveal significant antimicrobial activity against various bacteria and fungi, demonstrating the potential of these compounds for antimicrobial drug development (Sarvaiya, Gulati, & Patel, 2019).
Antiproliferative Activity
Research into N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents against tumor cell lines, including breast cancer and neuroblastoma, highlighted compounds with significant activity, paving the way for new anticancer agents (Motavallizadeh et al., 2014).
Material Science
Ionic 4-amino-1-methylpyridinium benzenesulfonate salts, synthesized for second-order nonlinear optics, exhibited noncentrosymmetric structures crucial for their application in optical technologies. This study underscores the importance of molecular structure in determining material properties for technological applications (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-14-17(8-10-19(15)27-2)28(25,26)21-12-13-23-20(24)11-9-18(22-23)16-6-4-3-5-7-16/h3-11,14,21H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPUCFXRXZNMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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